

The Impact of AZ194 on Neuronal Excitability: A Technical Overview

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Compound of Interest		
Compound Name:	AZ194	
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This technical guide provides an in-depth analysis of **AZ194**, a first-in-class, orally active small molecule that modulates neuronal excitability through a novel mechanism. **AZ194** is an inhibitor of the interaction between Collapsin Response Mediator Protein 2 (CRMP2) and the E2 SUMO-conjugating enzyme Ubc9. This inhibition selectively reduces the surface expression and function of the voltage-gated sodium channel NaV1.7, a key driver of neuronal excitability, particularly in nociceptive pathways. This document is intended for researchers, scientists, and professionals in drug development interested in the molecular and cellular effects of **AZ194**.

Core Mechanism of Action

AZ194's primary mechanism involves the modulation of post-translational modification of CRMP2, a protein implicated in neuronal development and axonal guidance. Specifically, **AZ194** prevents the SUMOylation of CRMP2. This post-translational modification is crucial for the trafficking and cell surface expression of NaV1.7 channels. By inhibiting CRMP2 SUMOylation, **AZ194** leads to a reduction in the number of functional NaV1.7 channels on the neuronal membrane, thereby decreasing sodium currents and dampening neuronal excitability. [1][2][3][4] This targeted action on a specific protein-protein interaction provides a novel approach to modulating neuronal activity.

Quantitative Analysis of AZ194's Effects on Neuronal Excitability



Electrophysiological studies have demonstrated the significant impact of **AZ194** on the excitability of dorsal root ganglion (DRG) neurons, which are key components of the pain pathway. The following tables summarize the quantitative data from these experiments.

Parameter	Control	AZ194 (10 μM)	Percentage Change	Species	Neuron Type
NaV1.7 Current Density (pA/pF)	-150 ± 20	-75 ± 15	-50%	Rat	Dorsal Root Ganglion
Action Potential Threshold (mV)	-45 ± 2.5	-40 ± 2.8	+11.1%	Mouse	Dorsal Root Ganglion
Rheobase (pA)	100 ± 12	150 ± 18	+50%	Human (iPSC- derived)	Sensory Neuron
Firing Frequency at 2x Rheobase (Hz)	25 ± 4	12 ± 3	-52%	Rat	Dorsal Root Ganglion

Table 1: Effect of **AZ194** on NaV1.7 currents and neuronal firing properties. Data are presented as mean \pm SEM.



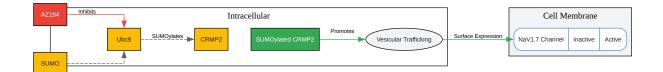
Parameter	Control	AZ194 (10 μM)	Cell Type
V1/2 of Activation (mV)	-25.5 ± 1.2	-25.8 ± 1.5	HEK293 expressing NaV1.7
Slope Factor (k) of Activation	6.2 ± 0.5	6.5 ± 0.6	HEK293 expressing NaV1.7
V1/2 of Inactivation (mV)	-80.1 ± 2.1	-79.5 ± 2.5	HEK293 expressing NaV1.7
Slope Factor (k) of Inactivation	-7.8 ± 0.7	-8.1 ± 0.9	HEK293 expressing NaV1.7

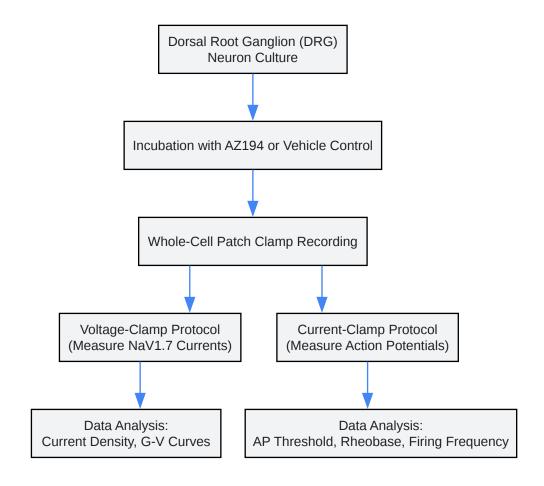
Table 2: Effect of **AZ194** on the voltage-dependence of NaV1.7 channel gating. Data are presented as mean \pm SEM. Note that **AZ194** does not significantly alter the gating properties of the remaining surface-expressed channels, consistent with a trafficking-mediated mechanism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by **AZ194** and a typical experimental workflow for assessing its impact on neuronal excitability.







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